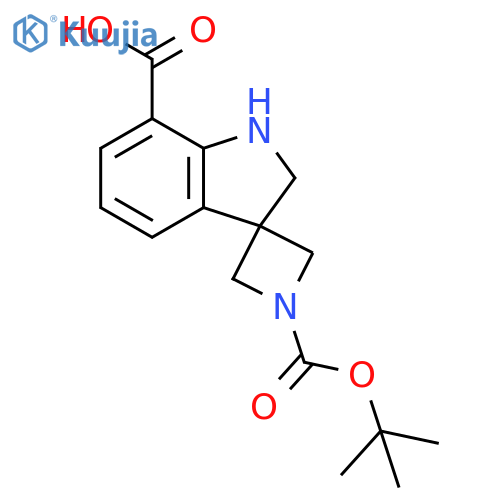Cas no 2060060-04-8 (1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid)

2060060-04-8 structure
商品名:1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid
CAS番号:2060060-04-8
MF:C16H20N2O4
メガワット:304.341004371643
MDL:MFCD30499908
CID:5173774
PubChem ID:125451626
1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Spiro[azetidine-3,3'-[3H]indole]-1,7'-dicarboxylic acid, 1',2'-dihydro-, 1-(1,1-dimethylethyl) ester
- 1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid
-
- MDL: MFCD30499908
- インチ: 1S/C16H20N2O4/c1-15(2,3)22-14(21)18-8-16(9-18)7-17-12-10(13(19)20)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3,(H,19,20)
- InChIKey: DFLDHHYZMZEUIP-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC2(C3=C(NC2)C(C(O)=O)=CC=C3)C1
1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-338786-5g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 5g |
$4517.0 | 2023-09-03 | ||
| Enamine | EN300-338786-0.5g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 0.5g |
$1495.0 | 2025-03-18 | |
| Enamine | EN300-338786-1g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 1g |
$1557.0 | 2023-09-03 | ||
| Enamine | EN300-338786-10g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 10g |
$6697.0 | 2023-09-03 | ||
| Enamine | EN300-338786-0.05g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 0.05g |
$1308.0 | 2025-03-18 | |
| Enamine | EN300-338786-0.25g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 0.25g |
$1432.0 | 2025-03-18 | |
| Enamine | EN300-338786-1.0g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 1.0g |
$1557.0 | 2025-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01040020-1g |
1-(tert-Butoxycarbonyl)spiro[azetidine-3,3'-indoline]-7'-carboxylic acid |
2060060-04-8 | 95% | 1g |
¥15178.0 | 2023-03-11 | |
| Enamine | EN300-338786-0.1g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 0.1g |
$1371.0 | 2025-03-18 | |
| Enamine | EN300-338786-5.0g |
1-[(tert-butoxy)carbonyl]-1',2'-dihydrospiro[azetidine-3,3'-indole]-7'-carboxylic acid |
2060060-04-8 | 95.0% | 5.0g |
$4517.0 | 2025-03-18 |
1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid 関連文献
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
2060060-04-8 (1-(tert-butoxy)carbonyl-1',2'-dihydrospiroazetidine-3,3'-indole-7'-carboxylic acid) 関連製品
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
